InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) . The Canonical SMILES for the compound is CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F . tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound with the molecular formula . It is also known by several other names, including 3-(N-BOC-Amino)benzotrifluoride and N-Boc-3-(trifluoromethyl)aniline. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical and physical properties. The compound's unique structure and reactivity make it valuable in various scientific applications, particularly in pharmaceuticals and materials science.
The compound can be synthesized through established chemical methods, primarily involving the reaction of 3-(trifluoromethyl)aniline with di-tert-butyl dicarbonate in the presence of a base like triethylamine. This reaction typically occurs under mild conditions, allowing for the efficient formation of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate.
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate falls under the category of carbamates, which are esters or salts derived from carbamic acid. Its classification as an organic compound places it within the broader context of synthetic organic chemistry, particularly in the realm of functionalized aromatic compounds.
The synthesis of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate involves several key steps:
This method is favored due to its simplicity and high yield, making it suitable for laboratory-scale synthesis.
The molecular structure of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate can be described as follows:
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate participates in several significant chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for tert-Butyl (3-(trifluoromethyl)phenyl)carbamate often involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize charged intermediates formed during interactions with target sites. This characteristic makes it an important intermediate in drug design, where selectivity and potency are crucial .
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate has several notable scientific applications:
These applications underscore its significance in both academic research and industrial settings.
The compound is systematically named tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate under IUPAC conventions [1] [2]. This name precisely reflects its molecular architecture:
Alternative names observed in chemical databases include:
Structural Representations:
O=C(OC(C)(C)C) │ NH │ C₆H₄-3-CF₃ Table 1: Nomenclature Variants of the Compound
| Nomenclature Style | Name |
|---|---|
| IUPAC Systematic Name | tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate |
| Common Synonym | 3-(N-BOC-Amino)benzotrifluoride |
| Carbamate-Focused Name | (3-Trifluoromethylphenyl)carbamic acid tert-butyl ester |
The molecular formula C₁₂H₁₄F₃NO₂ confirms the following atomic composition [1] [2]:
The molecular weight is calculated as:
Experimental measurements align closely, with exact mass reported as 261.098 g/mol [1].
Table 2: Elemental Composition and Weight Contributions
| Element | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 12 | 12.011 | 144.132 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Fluorine | 3 | 18.998 | 56.994 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | - | - | 261.243 |
The trifluoromethyl group (–CF₃) is a critical substituent in organic nomenclature due to its distinct electronic and steric properties [9]. Its role in naming conventions includes:
Distinguishing from Trifluoromethoxy Group:The trifluoromethyl group (–CF₃) is frequently confused with the trifluoromethoxy group (–OCF₃). Key differences include:
Table 3: Key Structural Features Influencing Nomenclature
| Structural Feature | Role in Naming | Example in Compound |
|---|---|---|
| Carbamate group | Parent functional group | tert-butyl ... carbamate |
| tert-Butoxy moiety | Alkoxy substituent of carbamate | tert-butyl ... |
| Trifluoromethyl group | Phenyl ring substituent (position-specific descriptor) | ... [3-(trifluoromethyl)phenyl] ... |
| Phenyl ring linkage | Connector between carbamate and –CF₃ | ... phenyl ... |
The persistent use of "benzotrifluoride" in synonyms (e.g., 3-(N-BOC-Amino)benzotrifluoride) derives from industrial jargon for (trifluoromethyl)benzene derivatives but is not IUPAC-compliant [1] [9].
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5